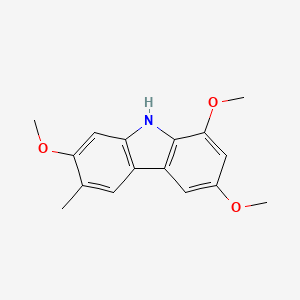

1,3,7-Trimethoxy-6-methyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919090-32-7 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

1,3,7-trimethoxy-6-methyl-9H-carbazole |

InChI |

InChI=1S/C16H17NO3/c1-9-5-11-12-6-10(18-2)7-15(20-4)16(12)17-13(11)8-14(9)19-3/h5-8,17H,1-4H3 |

InChI Key |

FXDDHGHJTKHVMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)NC3=C2C=C(C=C3OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3,7 Trimethoxy 6 Methyl 9h Carbazole and Its Analogs

Strategies for Regioselective Functionalization of the Carbazole (B46965) Core

The direct functionalization of the carbazole core is governed by the inherent reactivity of its different positions. The C-3 and C-6 positions are the most electron-rich and are thus susceptible to electrophilic aromatic substitution. In contrast, achieving functionalization at the C-1, C-2, C-4, C-7, and C-8 positions is more challenging and typically requires modern synthetic methods, such as directed metalation or transition-metal-catalyzed C-H activation. nih.gov The regioselectivity of these reactions can be finely tuned by leveraging the electronic and steric properties of both the substituents already on the carbazole ring and the incoming reagents. rsc.org

Methods for Introduction of Methoxy (B1213986) Groups at Specific Positions

The introduction of methoxy groups onto a carbazole scaffold with high regioselectivity is a critical step in the synthesis of methoxylated carbazole alkaloids and related compounds. Direct C-H methoxylation is not a common transformation; therefore, synthetic strategies typically rely on building the carbazole core from methoxy-bearing precursors or on classical multi-step functional group transformations.

One of the most effective strategies is to construct the carbazole skeleton using starting materials that already contain the methoxy groups at the desired positions. For instance, methoxy-substituted anilines or phenylhydrazines can be used in established carbazole-forming reactions. The use of 4-methoxy-2-chloroaniline as a substrate in a palladium-catalyzed heteroannulation reaction exemplifies this "bottom-up" approach, where the final position of the methoxy group is predetermined by the initial choice of reagent. acs.org Similarly, methoxy-substituted phenylhydrazines are key starting materials in the Fischer indole (B1671886) synthesis to produce methoxy-substituted tetrahydrocarbazoles, which can then be aromatized. tandfonline.com

In cases where functionalization of an existing carbazole core is necessary, classical methods can be employed. This can involve:

Nitration: Introduction of a nitro group, which can then be reduced to an amine.

Diazotization: Conversion of the resulting amino group into a diazonium salt.

Hydrolysis: Treatment of the diazonium salt to yield a hydroxyl group.

Methylation: Etherification of the hydroxyl group (e.g., using dimethyl sulfate (B86663) or methyl iodide) to afford the target methoxy group.

While effective, this sequence can be lengthy and may suffer from regioselectivity issues during the initial nitration step. More advanced methods, such as Buchwald-Hartwig or Ullmann-type couplings of halo-carbazoles with methanol (B129727) or methoxides, can also be envisioned, although these are more commonly used for N-arylation or C-O bond formation in other contexts. It has been noted that in some modern dual-catalysis reactions, a methoxy substituent does not function as a directing group, with functionalization occurring at other positions based on steric or electronic factors. rsc.org

Methodologies for Introduction of Methyl Groups at Specific Positions

The regioselective introduction of methyl groups onto the carbazole framework can be accomplished through both classical and modern synthetic techniques.

Classical Methods: The Friedel-Crafts alkylation is a traditional method for introducing alkyl groups onto aromatic rings. However, it often suffers from a lack of regiocontrol, leading to mixtures of isomers, and is prone to over-alkylation, which diminishes its utility for synthesizing precisely substituted molecules like 1,3,7-trimethoxy-6-methyl-9H-carbazole.

Modern C-H Activation Strategies: Contemporary organic synthesis has largely shifted towards transition-metal-catalyzed C-H activation for highly regioselective alkylations. These methods typically employ a directing group attached to the carbazole nitrogen (N-9 position), which coordinates to a metal catalyst and directs the C-H functionalization to a specific ortho-position. After the reaction, the directing group can be removed. This strategy offers unparalleled control over the site of methylation.

For example, using a pyrimidine (B1678525) directing group on the carbazole nitrogen allows for rhodium-catalyzed C-H alkylation at the C-1 and C-8 positions. The choice of catalyst and reaction conditions can influence whether mono- or di-alkylation occurs.

| Position | Directing Group | Catalyst System | Reagent | Reference |

| C-1 | Pyrimidine | [RhCp*Cl2]2 / AgSbF6 | Diethyl diazomalonate | rsc.org |

| C-1 | Phenylphosphinyl | [Rh(I)] | Alkenes | rsc.org |

This level of control is essential for building complex, multi-substituted carbazole structures and represents a significant advancement over classical electrophilic substitution reactions.

Total Synthesis Approaches to this compound

The total synthesis of a polysubstituted carbazole like this compound is most effectively achieved by constructing the tricyclic system from precursors that already contain the required methyl and methoxy substituents. This approach ensures complete regiochemical control. Two of the most powerful and widely used reactions for this purpose are the Fischer indole synthesis and the Buchwald-Hartwig amination.

Application of Established Carbazole Synthetic Reactions

Established cyclization reactions provide a robust platform for the synthesis of the carbazole core. oregonstate.edu The specific substitution pattern of the target molecule dictates the choice of substituted starting materials for these reactions. oregonstate.edu

The Fischer indole synthesis is a classic and reliable method for forming the indole ring system, which can be extended to synthesize carbazoles. rsc.orgthermofisher.comorganic-chemistry.org The standard approach involves the acid-catalyzed reaction of an arylhydrazine with a cyclic ketone, typically a cyclohexanone (B45756) derivative. The resulting tetrahydrocarbazole intermediate is then aromatized to yield the final carbazole product. tandfonline.com

The key to synthesizing a specifically substituted carbazole lies in the selection of the appropriately substituted phenylhydrazine. For example, to install substituents at the 6- and 7-positions of the final carbazole, one would start with a 3,4-disubstituted phenylhydrazine.

Illustrative Fischer Indolization Scheme:

Arylhydrazine + Cyclohexanone Derivative ⟶ Tetrahydrocarbazole Intermediate ⟶ Substituted Carbazole

A significant consideration is the reaction of meta-substituted phenylhydrazines, which can lead to a mixture of regioisomeric products. For instance, a 3-methoxyphenylhydrazine can cyclize to give both 5-methoxy- and 7-methoxy-tetrahydrocarbazole. tandfonline.com This highlights the importance of using starting materials where the substitution pattern does not lead to such ambiguity if a single isomer is desired. One-pot variants of this reaction, starting from 2-aminocyclohexanone (B1594113) and phenylhydrazines, have been developed to improve convenience and efficiency. tandfonline.com

| Arylhydrazine Precursor | Ketone Precursor | Product Type | Key Feature | References |

| Substituted Phenylhydrazines | Cyclohexanone | Substituted Tetrahydrocarbazoles | Classic, robust method; requires subsequent aromatization. | tandfonline.comrsc.org |

| Substituted Phenylhydrazines | Cyclohexane-1,2-dione | 1-Oxo-tetrahydrocarbazoles | Provides functionalized carbazole precursor. | tandfonline.com |

| Phenylhydrazine Hydrochloride | 2-Aminocyclohexanone Hydrochloride | 1-Oxo-tetrahydrocarbazoles | Convenient one-pot synthesis under mild conditions. | tandfonline.com |

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. nih.govwikipedia.org It is exceptionally well-suited for constructing the carbazole core via an intramolecular cyclization of a 2-amino-2'-halobiphenyl derivative. This strategy offers excellent regiocontrol, as the substitution pattern is precisely defined by the synthesis of the biphenyl (B1667301) precursor.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the N-heterocycle and regenerate the catalyst. wikipedia.org

Tandem and One-Pot Strategies: To improve synthetic efficiency, tandem procedures have been developed where the synthesis of the key diarylamine intermediate and its subsequent cyclization are performed in a single pot. A typical sequence involves an initial intermolecular Buchwald-Hartwig amination between a substituted 2-chloroaniline (B154045) and a substituted aryl bromide, followed by a second, intramolecular C-H activation/arylation step to close the carbazole ring. researchgate.netnih.gov These advanced methods provide a modular and powerful route to a wide array of complex carbazoles. acs.orgresearchgate.netnih.gov

| Reaction Type | Catalyst System (Example) | Substrates (General) | Key Feature | References |

| Intramolecular C-N Coupling | Pd(OAc)₂ / DavePhos, K₃PO₄ | 2-Amino-2'-halobiphenyls | High regiocontrol based on precursor synthesis. | acs.orgnih.gov |

| One-Pot Amination/Arylation | Pd(OAc)₂ / P(o-tol)₃, Cs₂CO₃ | o-Bromoanilines / o-Chlorobromobenzenes | Sequential intermolecular and intramolecular couplings. | researchgate.net |

| Double N-Arylation | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | 2,2'-Dihalobiphenyl / Primary Amines | Forms carbazole from two C-N bond formations. | thieme-connect.com |

These advanced synthetic methodologies, particularly those that construct the carbazole framework from pre-functionalized components, provide the necessary tools and strategic insights for the successful total synthesis of complex targets like this compound.

Oxidative Cyclization Pathways

Oxidative cyclization represents a powerful and direct method for the formation of the carbazole ring system from suitable precursors, typically biaryl amines or related structures. This approach involves the intramolecular formation of a carbon-carbon or carbon-nitrogen bond through the removal of two hydrogen atoms by an oxidizing agent.

One of the most widely used reactions in this category is the Scholl reaction, which directly links unactivated aryl carbon atoms using oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of a strong acid, or by using a Lewis acid. acs.org Palladium-mediated oxidative coupling is another highly effective pathway. For instance, a convergent synthesis of carbazole-3,4-quinone alkaloids has been achieved through the palladium-mediated oxidative coupling of arylamines with substituted 1,2-benzoquinones. thieme-connect.com

In the biosynthesis of carbazole alkaloids in Streptomyces, the formation of the carbazole skeleton involves an oxidative cyclization step catalyzed by an enzyme (CqsB2). nih.gov Inspired by such natural processes, synthetic chemists have developed various oxidative cyclization methods. For example, the synthesis of π-extended carbazole dimers has been accomplished via an intramolecular oxidative cyclization using DDQ and a sulfonic acid. acs.orgnih.gov The selectivity of the cyclization, leading to different linkage positions between the carbazole units, can be controlled by carefully selecting the reaction conditions. acs.orgnih.gov

Copper-catalyzed double N-arylation of primary amines with 2,2′-dibromobiphenyl provides an efficient route to carbazole derivatives, proceeding in the presence of air as the oxidant. organic-chemistry.org Similarly, iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, using a copper co-catalyst and air as the terminal oxidant, yields N-H carbazoles. organic-chemistry.org

Table 1: Examples of Oxidative Cyclization Reactions for Carbazole Synthesis

| Precursor Type | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Biaryl Amine | DDQ / Sulfonic Acid | Selective formation of π-extended carbazole dimers. acs.orgnih.gov | acs.org, nih.gov |

| Arylamino-1,2-benzoquinones | Palladium(II) Acetate | Convergent synthesis of carbazole-3,4-quinones. thieme-connect.com | thieme-connect.com |

| 2-Aminobiphenyls | Ir-catalyst / Cu-cocatalyst / Air | Dehydrogenative cyclization to N-H carbazoles. organic-chemistry.org | organic-chemistry.org |

| 2,2′-Dibromobiphenyl and Amines | Copper-catalyst / Air | Double C-N coupling to form carbazole ring. organic-chemistry.org | organic-chemistry.org |

Diels-Alder Reactions and Nitrene Insertion

Diels-Alder Reactions

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides an effective strategy for constructing the cyclohexene (B86901) ring embedded within the carbazole framework, which can then be aromatized. This method is particularly useful for creating highly functionalized carbazoles. metu.edu.trmetu.edu.tr The reaction typically involves an indole-based diene reacting with a suitable dienophile. metu.edu.trmetu.edu.tr For example, 3-vinyl-1H-indoles, bearing an electron-withdrawing group on the nitrogen, can undergo an intermolecular Diels-Alder reaction with a dienophile. rsc.org The resulting cycloadduct can be stabilized and may undergo further in situ reactions to generate functionalized carbazoles with control over stereochemistry. rsc.org

Optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is often necessary to achieve high yields of the desired carbazole cycloadducts. metu.edu.trmetu.edu.tr In some cases, the initial tetrahydrocarbazole product is dehydrogenated using an oxidizing agent like DDQ to furnish the fully aromatic carbazole system. rsc.orgnih.gov A one-pot, three-component reaction based on sequential intermolecular Diels-Alder and ene reactions has been described for the diastereoselective synthesis of saturated carbazoles. rsc.org

Nitrene Insertion

Nitrene insertion is a direct and efficient method for forming the pyrrole (B145914) ring of the carbazole system via intramolecular C-H amination. nih.gov This reaction involves the generation of a highly reactive nitrene intermediate from a precursor, such as an azide (B81097) or a sulfilimine, which then inserts into a C-H bond of an adjacent aromatic ring. nih.govresearchgate.netnih.gov

Traditionally, the generation of nitrenes required harsh conditions like high temperatures or UV light. nih.gov However, modern methods have been developed that proceed under milder conditions. For example, visible light-induced intramolecular C-H amination using aryl sulfilimines as nitrene precursors offers a safer and more reactive alternative to potentially hazardous aryl azides. nih.gov Transition metals, such as rhodium and palladium, are also effective catalysts for nitrene insertion reactions, allowing the synthesis of carbazoles from precursors like 2-azido biaryls or N-protected 2-amido biphenyls under mild conditions. rsc.orgorganic-chemistry.orgnih.govresearchgate.net The Rh-catalyzed nitrene insertion into an ortho-C-H bond of an aryl moiety has been used to produce tetrahydrocarbazolones, which are valuable synthetic intermediates. researchgate.netnih.govchemrxiv.org

Development of Novel and Efficient Synthetic Routes for Multisubstituted Carbazoles

The significant biological and material applications of carbazole derivatives have spurred continuous efforts to develop novel and more efficient synthetic routes. rsc.orgrsc.org While classical methods exist, there is a high demand for strategies that offer greater flexibility, efficiency, atom economy, and the ability to introduce a wide range of functional groups onto the carbazole scaffold. rsc.org Recent advancements focus on cascade reactions, metal-catalyzed cross-couplings, C-H functionalization, and multi-component reactions to assemble polysubstituted carbazoles in a more streamlined fashion. rsc.orgrsc.org These modern approaches aim to overcome the limitations of traditional syntheses, such as harsh reaction conditions and limited substrate scope.

Multi-Component Reactions for Carbazole Ring Formation

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. MCRs are particularly powerful for building molecular complexity rapidly and efficiently, making them an attractive strategy for synthesizing functionalized carbazoles. acs.org

Several MCRs for carbazole synthesis have been reported. One example involves a microwave-promoted three-component reaction between o-nitrochalcones, primary amines, and β-dicarbonyl compounds, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.org This process forms highly substituted carbazoles through a double annulation that creates two C-C and two C-N bonds, with water as the only byproduct. acs.org Another approach describes a three-component annulation for synthesizing carbazole-2-carboxylates from an indole, bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound. rsc.org

Lewis acids like bismuth(III) triflate can also catalyze three-component coupling processes to produce structurally diverse carbazoles. rsc.org Furthermore, copper sulfate has been used to promote three- and four-component reactions to afford spiro[carbazole-3,4'-pyrazoles] and related structures with high diastereoselectivity. nih.gov These MCRs exemplify modern synthetic efficiency, allowing for the construction of complex carbazole frameworks in a one-pot fashion. rsc.orgtandfonline.com

Table 2: Selected Multi-Component Reactions for Carbazole Synthesis

| Components | Catalyst/Promoter | Key Outcome | Reference |

|---|---|---|---|

| o-nitrochalcones, primary amines, β-dicarbonyls | Ce(IV) ammonium nitrate (CAN) | Double annulation to form highly substituted carbazoles. acs.org | acs.org |

| Indoles, bromoacetaldehyde acetals, 1,3-dicarbonyls | Not specified | Synthesis of carbazole-2-carboxylates. rsc.org | rsc.org |

| Aromatic aldehydes, ethylindole-3-acetate, pyrazolones | Copper sulfate | Diastereoselective synthesis of spiro[carbazole-3,4'-pyrazoles]. nih.gov | nih.gov |

| Indoles, dialdehydes | FeCl₂ | One-pot synthesis of indolyl-linked benzo[b]carbazoles. rsc.org | rsc.org |

Flow Chemistry Approaches in Carbazole Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, has emerged as a powerful technology in modern organic synthesis. It offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety for hazardous reactions, and potential for automation and scalability. uc.ptallfordrugs.com

While specific examples detailing the flow synthesis of this compound are not prevalent, the principles of flow chemistry have been successfully applied to the synthesis of related heterocyclic systems, including indoles and carbazoles. uc.ptmdpi.com For instance, the Fischer indole synthesis, a classic method that can be adapted for carbazole synthesis, has been performed under continuous flow conditions. uc.ptmdpi.com One such process utilized an Amberlite IR 120 H resin as a catalyst to prepare pyrido[2,3-a]carbazoles. mdpi.com

The use of flow systems allows for reaction conditions that are often difficult to achieve in batch, such as very short residence times at high temperatures, which can improve yields and reduce byproduct formation. mdpi.com The integration of in-line purification and analysis steps can further streamline the synthesis of complex molecules like substituted carbazoles, making flow chemistry a promising tool for their efficient and scalable production. uc.pt

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of a specific, highly substituted target like this compound requires careful optimization of reaction conditions to maximize yield and purity. While literature specifically detailing the optimization for this exact compound is limited, general principles of reaction optimization for carbazole synthesis are widely applicable.

Key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time. For instance, in a base-promoted condensation reaction to form functionalized carbazoles, a screening of different bases (e.g., NaOMe, triethylamine, DBU, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene (B28343), benzene (B151609), dichloroethane, methanol) revealed that cesium carbonate in refluxing toluene provided the highest yield (81%). researchgate.net Altering the amount of the base or changing to a more polar solvent was found to be detrimental to the reaction's efficiency. researchgate.net

Derivatization Strategies for Expanding the Molecular Diversity Around the this compound Scaffold

The carbazole core is a highly versatile scaffold that allows for a wide range of derivatization strategies to expand its molecular diversity. univaq.it Such modifications are crucial for tuning the molecule's electronic, photophysical, and biological properties. zenodo.orgbiomedjournal.com The N-H group of the carbazole pyrrole ring and the aromatic C-H bonds on the benzene rings are common sites for functionalization.

The nitrogen atom (position 9) can be readily alkylated, arylated, or acylated. For example, carbazoles can be N-vinylated to produce monomers for polymers like poly(N-vinylcarbazole) (PVK). mdpi.com The nitrogen can also be functionalized with groups designed to act as linkers to other molecular fragments, as seen in the synthesis of carbazole hydrazine-carbothioamide scaffolds where an acetyl group is attached to the nitrogen. nih.gov

Functionalization of the aromatic rings can be achieved through electrophilic aromatic substitution reactions. Halogenation, such as bromination with N-Bromosuccinimide (NBS) or iodination, is a common first step to introduce reactive handles at specific positions (e.g., 3 and 6). mdpi.comrsc.org These halogenated carbazoles can then undergo a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. For example, 3,6-dibromocarbazole (B31536) can be converted to 9H-carbazole-3,6-dicarbonitrile via a palladium-catalyzed cyanation reaction. mdpi.com

Other derivatization strategies include:

Friedel-Crafts reactions: Acylation or alkylation at the 3 and 6 positions, for example, using tert-pentyl chloride and AlCl₃. rsc.org

Phosphinylation: Introduction of diphenylphosphinyl groups at the 3 and 6 positions using a nickel(II) chloride catalyst. rsc.org

Formylation: Introduction of an aldehyde group (e.g., Vilsmeier-Haack reaction). rsc.org

These derivatization reactions allow for the systematic modification of the carbazole core, enabling the synthesis of a vast library of analogs from a common precursor. This approach is fundamental in fields like drug discovery and materials science, where fine-tuning of molecular properties is essential. zenodo.orgunivaq.it

Sophisticated Spectroscopic Characterization and Structural Elucidation of 1,3,7 Trimethoxy 6 Methyl 9h Carbazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1,3,7-Trimethoxy-6-methyl-9H-carbazole, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the methyl group, and the N-H proton of the carbazole (B46965) ring. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the methoxy and methyl substituents. Generally, methoxy groups cause an upfield shift (to lower ppm values) of the signals for ortho and para protons.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbons bearing the methoxy groups are expected to resonate at significantly downfield shifts due to the deshielding effect of the oxygen atoms. The chemical shifts of the aromatic carbons are also modulated by the substituents, providing further confirmation of their positions on the carbazole framework.

Based on data from structurally related compounds like 4-methoxy-3-methyl-9H-carbazole and 3-methoxy-6-methyl-9H-carbazole, the anticipated chemical shifts for this compound are presented in the interactive data table below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 6.8 - 7.0 | C-2: 95 - 105 |

| H-4 | 6.9 - 7.2 | C-4: 110 - 120 |

| H-5 | 7.0 - 7.3 | C-5: 115 - 125 |

| H-8 | 7.8 - 8.1 | C-8: 110 - 120 |

| NH | 7.5 - 8.5 (broad) | C-1: 150 - 160 |

| 1-OCH₃ | 3.8 - 4.0 | C-3: 150 - 160 |

| 3-OCH₃ | 3.8 - 4.0 | C-7: 155 - 165 |

| 7-OCH₃ | 3.9 - 4.1 | C-6: 125 - 135 |

| 6-CH₃ | 2.3 - 2.5 | 1-OCH₃: 55 - 60 |

| 3-OCH₃: 55 - 60 | ||

| 7-OCH₃: 55 - 60 | ||

| 6-CH₃: 15 - 20 | ||

| C-4a: 120 - 130 | ||

| C-4b: 120 - 130 | ||

| C-8a: 135 - 145 | ||

| C-9a: 135 - 145 |

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the aromatic rings. For instance, correlations would be expected between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the substituent groups (methoxy and methyl) to the correct positions on the carbazole skeleton and for assigning quaternary carbon signals. For example, a correlation between the protons of a methoxy group and the aromatic carbon to which it is attached would confirm its position.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. In the context of this compound, NOESY or ROESY could show correlations between the protons of the methyl group and the neighboring aromatic proton, as well as between the methoxy protons and adjacent aromatic protons, further confirming the substitution pattern.

The electronic effects of the three methoxy groups and one methyl group significantly influence the chemical shifts of the aromatic protons and carbons. Methoxy groups are strong electron-donating groups through resonance, which leads to increased electron density at the ortho and para positions, resulting in an upfield shift of the corresponding NMR signals. The methyl group is a weaker electron-donating group through induction and hyperconjugation. The cumulative effect of these substituents on the chemical shifts can be analyzed to confirm the substitution pattern. The coupling constants (J-values) between adjacent aromatic protons can also provide information about the nature of the aromatic system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₆H₁₇NO₃), the expected exact mass can be calculated. The observation of the molecular ion peak in the HRMS spectrum with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Interactive Table 2: Predicted HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 272.1281 |

| [M+Na]⁺ | 294.1100 |

| [M]⁺˙ | 271.1208 |

Fragmentation patterns observed in the mass spectrum can also offer structural information. For carbazole alkaloids, common fragmentation pathways often involve the loss of substituents, such as the methyl group from a methoxy moiety, or cleavages within the carbazole ring system.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties and Photophysical Behavior

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of a molecule. The carbazole chromophore exhibits characteristic absorption and emission spectra that are sensitive to the nature and position of substituents.

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The electron-donating methoxy and methyl groups are known to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole.

Upon excitation at an appropriate wavelength, the compound is expected to exhibit fluorescence. The fluorescence emission spectrum will typically be a mirror image of the absorption spectrum and will also be influenced by the substituents. The presence of multiple electron-donating groups is likely to enhance the fluorescence quantum yield.

Interactive Table 3: Predicted UV-Vis and Fluorescence Data

| Parameter | Predicted Wavelength Range (nm) |

| Absorption Maxima (λmax) | 290 - 350 |

| Emission Maxima (λem) | 350 - 450 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational frequencies include:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the carbazole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Several bands in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-O Stretches: Strong absorption bands corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy groups are expected in the 1000-1300 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the carbazole ring typically appears in the 1200-1350 cm⁻¹ range.

Interactive Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

X-ray Crystallography for Definitive Solid-State Structure (if applicable)

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the ultimate, unambiguous proof of its molecular structure in the solid state. mdpi.com This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. mdpi.com In the crystal lattice of carbazole derivatives, intermolecular interactions such as N-H···O or N-H···N hydrogen bonds and π–π stacking interactions are commonly observed, which stabilize the crystal packing. nih.govresearchgate.net For this compound, one would expect to see the nearly planar carbazole unit with the methoxy and methyl groups oriented specifically relative to the ring. The analysis would yield precise unit cell dimensions and the space group that defines the crystal's symmetry. mdpi.comnih.gov

Table 4: Representative Crystallographic Parameters for a Carbazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1859 (6) |

| b (Å) | 6.6703 (3) |

| c (Å) | 14.1899 (7) |

| β (°) | 113.469 (2) |

| V (ų) | 1057.99 (9) |

| Z | 4 |

Data from a related structure, 1-hydroxy-3-methyl-9H-carbazole-2-carbaldehyde, for illustrative purposes. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,3,7 Trimethoxy 6 Methyl 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like 1,3,7-Trimethoxy-6-methyl-9H-carbazole, DFT is employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.netresearchgate.net Functionals such as B3LYP, combined with basis sets like 6-31G(d), are commonly used for these calculations. researchgate.net The optimization process provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity. researchgate.netnih.gov For instance, in related carbazole (B46965) structures, the carbazole ring system is typically found to be nearly planar. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that influences the molecule's reactivity and its UV-Vis absorption characteristics. doi.org

In many carbazole derivatives, the electron density of the HOMO is localized on the electron-rich carbazole ring system, while the LUMO's electron density distribution can vary depending on the nature and position of the substituents. researchgate.net The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the this compound are electron-donating groups, which would be expected to raise the energy of the HOMO. A lower HOMO-LUMO energy gap generally implies higher reactivity and a shift of the absorption spectrum to longer wavelengths. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Carbazole Derivatives (Calculated using DFT)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | - | - | 4.03 doi.org |

| 3-[(4-Nitrophenyl Azo)]-9H-Carbazole-9-Ethanol | - | - | 2.58 nih.gov |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | - | - | 5.52 nih.gov |

Note: The data in this table is derived from computational studies on various related heterocyclic compounds to illustrate typical values. The exact values for this compound would require specific calculations.

The Electrostatic Potential Surface (ESP) map is a valuable tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution and allows for the identification of electrophilic and nucleophilic sites. Regions with negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP analysis would likely show a high negative potential around the oxygen atoms of the methoxy groups and the nitrogen atom of the carbazole ring, indicating these as potential sites for interaction with electrophiles. The aromatic rings would also exhibit regions of negative potential. This type of analysis is instrumental in understanding intermolecular interactions. doi.org

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their photophysical properties, such as UV-Vis absorption and emission spectra. researchgate.netresearchgate.net

TD-DFT calculations can simulate the UV-Vis absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculated absorption maxima (λ_max) can be compared with experimental data to validate the computational model. researchgate.net For carbazole derivatives, the absorption spectra typically show bands corresponding to π-π* transitions within the aromatic system. nih.gov The substitution pattern significantly influences the position and intensity of these bands. researchgate.net

Similarly, TD-DFT can be used to model the fluorescence emission spectrum by calculating the energy of the transition from the first excited state (S₁) back to the ground state (S₀). The difference between the absorption and emission maxima provides the Stokes shift.

Table 2: Representative Calculated and Experimental Absorption Maxima for Carbazole Derivatives

| Compound | Calculation Method | Solvent | Calculated λ_max (nm) | Experimental λ_max (nm) |

| Bicarbazole | TD-DFT/B3LYP/6-31G(d) | - | 213, 235, 268 researchgate.net | - |

| 2-nitro-3-phenyl-9H-carbazole | - | CH₂Cl₂ | - | ~350 nih.gov |

Note: The data is illustrative and based on studies of related carbazole compounds.

Intramolecular Charge Transfer (ICT) is a phenomenon where photoexcitation leads to a significant redistribution of electron density from a donor part to an acceptor part of the same molecule. nih.gov In donor-acceptor substituted carbazoles, TD-DFT can be used to analyze the nature of the electronic transitions. By examining the molecular orbitals involved in a particular transition, it is possible to determine if it possesses ICT character. researchgate.net For instance, if the HOMO is located on the donor moiety and the LUMO on the acceptor moiety, the HOMO to LUMO transition will have a strong ICT character. nih.gov This is often associated with a large Stokes shift and solvatochromism, where the emission wavelength changes with solvent polarity. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvent molecules or biological targets. nih.gov By simulating the molecule's behavior in a given environment, MD can reveal preferred conformations and the dynamics of intermolecular interactions, which are crucial for understanding its behavior in solution and its potential as a ligand for biological receptors. uq.edu.au For example, docking simulations, a related technique, have been used to study the binding of carbazole derivatives to biological targets like topoisomerases and actin. nih.gov

Quantum Chemical Parameters in Structure-Property Relationship Modeling of this compound

The primary method for these theoretical investigations is Density Functional Theory (DFT), a computational approach that models the electron density of a molecule to calculate its energy and other properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is critical for obtaining accurate results that correlate well with experimental data.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical parameters that dictate a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation.

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the nature and position of the substituents. In the case of this compound, the electron-donating methoxy groups at positions 1, 3, and 7, and the methyl group at position 6 are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted carbazole. This increased electron density on the carbazole core enhances its hole-transporting properties, a desirable characteristic for materials used in organic electronics.

The HOMO-LUMO gap is a key parameter in determining the photophysical properties of the molecule. A smaller gap generally corresponds to a red-shift in the absorption and emission spectra. The substituents on the carbazole ring play a significant role in tuning this gap. For instance, the strategic placement of electron-donating and electron-withdrawing groups can effectively modulate the HOMO and LUMO energy levels to achieve desired optical and electronic properties.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Calculated using DFT/B3LYP/6-31G(d,p))

| Parameter | Value (eV) | Description |

| EHOMO | -5.20 | Energy of the Highest Occupied Molecular Orbital. A higher value indicates better electron-donating ability. |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates better electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.40 | Energy difference between HOMO and LUMO. Relates to chemical stability and electronic transitions. |

| Ionization Potential (IP) | 5.20 | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. |

| Electron Affinity (EA) | 1.80 | The energy released when an electron is added to the molecule. Approximated as -ELUMO. |

Note: The values in this table are hypothetical and are presented for illustrative purposes based on trends observed in similar carbazole derivatives. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) in different colors.

For this compound, the MEP surface would likely show regions of high electron density (negative potential) around the oxygen atoms of the methoxy groups and the nitrogen atom of the carbazole ring. These sites would be the most probable locations for interactions with electrophiles. Conversely, the hydrogen atoms of the methyl and methoxy groups, as well as the hydrogen on the nitrogen atom (in the 9H-tautomer), would exhibit positive potential, making them susceptible to nucleophilic attack. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for designing molecules with specific binding properties.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors provide a more quantitative basis for structure-property relationship modeling.

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater chemical hardness, indicating higher stability and lower reactivity.

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from a molecule. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Calculated from HOMO/LUMO energies)

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.70 | Indicates good stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.50 | Reflects the electron escaping tendency. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.60 | Measures the electron-accepting capacity. |

Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 1 and are for illustrative purposes only.

Structure Activity Relationship Sar Studies of 1,3,7 Trimethoxy 6 Methyl 9h Carbazole and Its Analogs

Impact of Methoxy (B1213986) Substituents at 1, 3, and 7 Positions on Biological Activities

Methoxy (-OCH₃) groups are powerful modulators of a molecule's electronic and steric properties. Their placement on the carbazole (B46965) core can significantly influence biological activity.

The presence of methoxy groups generally enhances the biological activity of carbazole derivatives. For instance, carbazole derivatives featuring methoxy groups have demonstrated notable antibacterial activities. nih.gov In a study on carbazole derivatives, compounds with methoxy and acetyloxy groups displayed more pronounced antimicrobial effects compared to other tested analogs. nih.gov The electron-donating nature of the methoxy group can increase the electron density of the aromatic system, potentially enhancing interactions with biological targets.

In the context of anticancer activity, the position of the methoxy group is critical. For example, 3-Methoxy carbazole (MHC) has been shown to impede the growth of human breast cancer cells by inducing apoptosis and inhibiting the NF-κB signaling pathway. nih.gov The substitution pattern of multiple methoxy groups, as seen in 1,3,7-trimethoxy-6-methyl-9H-carbazole, suggests a potentially high level of bioactivity. A study on 5,6,7-trimethoxyindole derivatives, which share a trimethoxy substitution pattern, revealed potent antiproliferative activities, highlighting the potential of this arrangement for anticancer drug design. nih.gov

Furthermore, the number and position of methoxy groups affect the compound's physicochemical properties, such as ionization potential. acs.org A comparative study showed that compounds with monomethoxy-substituted phenyl rings had lower ionization potentials than those with di- and trimethoxy-substituted moieties. acs.org While this study focused on diphenylamino-substituted carbazoles for photoelectrical applications, the underlying principle that substitution patterns tune electronic properties is fundamental to molecular interactions with biological systems.

| Substitution Pattern | Observed Biological Effect | Reference |

|---|---|---|

| 3-Methoxy | Inhibits growth of MCF-7 breast cancer cells. | nih.gov |

| General Methoxy Substitution | Associated with moderate to good antibacterial activities. | nih.gov |

| Di- and Tri-methoxy Substitution | Leads to higher ionization potentials compared to mono-methoxy substitution. | acs.org |

| 5,6,7-Trimethoxy (on Indole (B1671886) core) | Potent antiproliferative and vascular disrupting activities. | nih.gov |

Role of the Methyl Group at Position 6 in Modulating Biological Profiles

The methyl (-CH₃) group, though simple, can play a significant role in modulating a compound's biological profile through steric and electronic effects.

In carbazole derivatives, methyl groups can influence planarity and interactions with target proteins. The presence of methyl groups at various positions has been explored in different biological contexts. For example, 5,8-dimethyl-9H-carbazole derivatives have been investigated as inhibitors of human topoisomerase I (hTopo I) and actin dynamics, showing that the substitution pattern is key to their biological activity. nih.gov Specifically, the position of substituents on the dimethylcarbazole scaffold was crucial for determining the inhibitory activity against breast cancer cells. nih.gov

While direct SAR data for a methyl group at the C-6 position of 1,3,7-trimethoxy-9H-carbazole is sparse, inferences can be drawn from related structures. For instance, 7-Methoxy-1,6-dimethyl-9H-carbazole is noted for its potential as a building block in medicinal chemistry for developing agents with antimicrobial and anticancer properties. This suggests that the 6-methyl substitution is compatible with, and potentially contributes to, these biological activities. The methyl group can enhance lipophilicity, which may improve membrane permeability, and its steric bulk can influence the binding orientation within a receptor or enzyme active site.

Influence of N9-Substitution on Activity and Lipophilicity

Introducing substituents at the N9-position is a widely used strategy to enhance the therapeutic potential of carbazoles. mdpi.com For example, the introduction of bulky or flexible groups at N9 can alter the molecule's interaction with target enzymes or receptors. A study on N-substituted carbazoles showed that the presence of a substituent at the N-position is essential for neuroprotective activity. nih.gov

The nature of the N9-substituent significantly affects lipophilicity. Generally, adding alkyl or aryl groups increases the lipophilic character, which can facilitate passage through biological membranes and enhance antimicrobial activity. nih.gov For instance, N-ethyl carbazole derivatives have shown cytotoxic activity against glioma and lung carcinoma cell lines. nih.gov Similarly, the introduction of a vinyl group at the N9 position, as in 9-vinyl-9H-carbazole-3,6-dicarbonitrile, is a key step in creating functional polymers and highlights the versatility of N9 modification. mdpi.com

Conversely, introducing polar groups can modulate solubility and target interaction. N-substitution with moieties like pyrrolidine (B122466) has been shown to yield potent inhibitors of pim-kinases with antiproliferative activities against human cancer cell lines. nih.gov

| N9-Substituent | Effect on Biological Activity | Impact on Lipophilicity | Reference |

|---|---|---|---|

| Alkyl (e.g., Ethyl) | Cytotoxic against A549 lung carcinoma and C6 glioma cells. Essential for neuroprotective activity. | Increases | nih.gov |

| Pyrrolocarbazole | Potent inhibitors of pim-kinases; antiproliferative against PA1, PC3, and DU145 cancer cells. | Modulates | nih.gov |

| Vinyl | Key modification for creating functional polymers. | Increases | mdpi.com |

| Unsubstituted (-H) | Allows for hydrogen bonding; serves as a synthetic precursor. | Lower | mdpi.com |

| (9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | Effective against human breast cancer cell lines (MCF-7). | Significantly Increases | nih.gov |

Comparative SAR Analysis with Other Poly-substituted Carbazole Derivatives Exhibiting Potent Biological Activities

The SAR of this compound can be better understood by comparing it with other polysubstituted carbazoles. Various substitution patterns have been shown to yield potent biological activities.

Anticancer Agents: Ellipticine, a pyridocarbazole, is a well-known anticancer agent, but its toxicity has driven the development of safer analogs. nih.gov Derivatives such as pyrrolo[2,3-α]carbazoles and 11H-pyrido[a]carbazoles have shown potent Topoisomerase I and II inhibitory activity. nih.gov In comparison, the trimethoxy-methyl substitution pattern of the title compound suggests a different mechanism, potentially related to kinase inhibition or modulation of signaling pathways like NF-κB, as seen with simpler methoxy carbazoles. nih.gov Novel carbazole derivatives have also been developed as potent inhibitors of DNA methyltransferase 1 (DNMT1), an attractive target for cancer chemotherapy. tandfonline.comresearchgate.net

Antimicrobial Agents: Polysubstituted carbazoles have shown significant antimicrobial potential. nih.govresearchgate.net For example, carbazole derivatives containing a dihydrotriazine group exhibit potent antimicrobial activity with low cytotoxicity. nih.govresearchgate.net The SAR studies indicated that the nature and position of substituents are critical. For instance, 3,6-dibromo-9H-carbazole is a key intermediate for synthesizing derivatives with antimicrobial properties. mdpi.com The methoxy and methyl groups on this compound likely contribute to its antimicrobial profile, as seen in other methoxy-substituted carbazoles. nih.gov

Antidiabetic Agents: Carbazoles have been investigated for their potential in managing diabetes by modulating glucose metabolism and reducing oxidative stress. mdpi.com Carvedilol, a well-known β-blocker with a carbazole core, has shown benefits in hypertensive patients with type 2 diabetes. This highlights the versatility of the carbazole scaffold, suggesting that derivatives like this compound could be explored for metabolic activities.

| Carbazole Derivative Class | Substitution Pattern | Primary Biological Activity | Reference |

|---|---|---|---|

| Pyridocarbazoles (e.g., Ellipticine) | Fused pyridine (B92270) ring | Anticancer (DNA intercalation, Topo II inhibition) | nih.gov |

| DNMT1 Inhibitors | Various, often with N9-substitutions | Anticancer (Epigenetic modification) | tandfonline.comresearchgate.net |

| Dihydrotriazine Carbazoles | C3-linked dihydrotriazine | Antimicrobial (DHFR inhibition) | nih.govresearchgate.net |

| N-Substituted Pyrrolocarbazoles | N9-linked pyrrole (B145914) | Anticancer (Pim-kinase inhibition) | nih.gov |

| 3,6-Dihalo Carbazoles | Halogens at C3 and C6 | Versatile synthetic intermediates for antimicrobial/anticancer agents. | mdpi.com |

Design Strategies for Modulating Biological Potency and Selectivity Based on SAR Insights

Based on the SAR of carbazole derivatives, several strategies can be employed to modulate the biological potency and selectivity of compounds like this compound.

N9-Position Modification: This remains the most versatile strategy. Introducing flexible linkers or specific pharmacophores at the N9 position can enhance binding to target proteins and improve pharmacokinetic properties. frontiersin.org For instance, attaching a side chain that can interact with a specific sub-pocket of a target enzyme could dramatically increase selectivity.

Bioisosteric Replacement of Methoxy Groups: While methoxy groups are beneficial, they can be subject to metabolic cleavage. Replacing one or more methoxy groups with bioisosteres such as fluoro (-F) or trifluoromethyl (-CF₃) groups could improve metabolic stability and alter electronic properties, potentially leading to enhanced potency. For example, 3,6-difluoro-9H-carbazole derivatives have been synthesized as intermediates for DNMT1 inhibitors. nih.gov

Methyl Group Variation: The role of the C6-methyl group can be systematically explored. Replacing it with larger alkyl groups (e.g., ethyl, propyl) could probe steric limits within a binding site, while replacing it with polar groups (e.g., -OH, -NH₂) could introduce new hydrogen bonding interactions.

Scaffold Hopping and Hybridization: The core carbazole can be hybridized with other pharmacologically active heterocycles. For example, creating hybrids of carbazole with triazoles or oxadiazoles (B1248032) has yielded compounds with potent antitumor activities. mdpi.compensoft.net This strategy aims to combine the favorable properties of multiple pharmacophores into a single molecule.

Structure-Based Design: For specific targets like kinases or topoisomerases, computational docking studies can guide the design of new analogs. By modeling the binding of this compound into the active site of a target protein, specific modifications can be proposed to improve binding affinity and selectivity. This approach was used effectively in developing dihydrotriazine-based carbazole antimicrobial agents. nih.govresearchgate.net

By systematically applying these strategies, the promising scaffold of this compound can be optimized to develop novel therapeutic agents with enhanced potency and selectivity for a range of diseases.

Mechanistic Investigations of the Biological Activities of 1,3,7 Trimethoxy 6 Methyl 9h Carbazole

Enzyme Inhibition Kinetics and Mechanism of Action

Further experimental research is required to elucidate the specific biological mechanisms of 1,3,7-Trimethoxy-6-methyl-9H-carbazole .

Cholinesterase Inhibition (AChE/BuChE)

No studies have been published detailing the inhibitory effects of this compound on either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). While various other carbazole (B46965) derivatives have been designed and evaluated as potential cholinesterase inhibitors for conditions like Alzheimer's disease, the specific activity of the 1,3,7-trimethoxy-6-methyl substituted variant remains uninvestigated in the available scientific literature. nih.govptfarm.plnih.goviucr.org

Protein Kinase Inhibition (e.g., CK2, JAK2)

There is no available research on the inhibitory action of this compound against protein kinases such as Casein Kinase 2 (CK2) or Janus Kinase 2 (JAK2). The development of carbazole-based compounds as selective kinase inhibitors is an active area of research in oncology and inflammatory diseases. nih.govresearchgate.net However, the specific compound has not been profiled against these or other kinase panels in any accessible studies.

Role in Oxidative Stress Regulation and Antioxidant Pathways

The potential role of this compound in the regulation of oxidative stress and its activity within antioxidant pathways has not been documented. Carbazole scaffolds are recognized for their antioxidant potential due to their electron-rich aromatic system, which can stabilize free radicals. beilstein-journals.orgrsc.org Nevertheless, specific assays (e.g., DPPH, ABTS) or cellular studies to quantify the antioxidant capacity of this compound have not been reported.

Influence on Cellular Processes and Homeostasis

Specific investigations into how this compound influences cellular homeostasis, including its effects on cell cycle and apoptosis, are absent from the current body of scientific work.

No data exists on the effects of this compound on cell cycle progression. Studies on other carbazole analogs have shown the ability to induce cell cycle arrest at various phases, but this specific derivative has not been studied in this context. nih.govmdpi.com

The capacity of this compound to induce apoptosis and the specific molecular pathways involved (e.g., intrinsic or extrinsic pathways, caspase activation) have not been explored in any published research. While related compounds are known to trigger programmed cell death in cancer cell lines, no such information is available for this molecule. nih.govrsc.org

Antiviral Mechanisms (e.g., Mpro inhibition, anti-HIV reverse transcriptase)

There is no evidence or research available concerning the antiviral mechanisms of this compound. Its potential to inhibit key viral enzymes such as the SARS-CoV-2 main protease (Mpro) or the HIV reverse transcriptase has not been investigated in any screening or mechanistic studies. researchgate.netmostwiedzy.pl

Derivatization and Analog Synthesis of 1,3,7 Trimethoxy 6 Methyl 9h Carbazole for Targeted Research

Rational Design Principles for Novel 1,3,7-Trimethoxy-6-methyl-9H-carbazole Analogs

The rational design of novel analogs of this compound is guided by a deep understanding of structure-activity relationships (SAR). The core carbazole (B46965) nucleus and its substituents, including the three methoxy (B1213986) groups and one methyl group, offer multiple points for chemical modification. Key design principles involve:

Modification of Methoxy Groups: The methoxy groups at positions 1, 3, and 7 are key targets for derivatization. Demethylation to the corresponding hydroxy groups can introduce new hydrogen bonding capabilities, potentially enhancing interaction with biological targets. These hydroxy groups can be further functionalized to ethers or esters to modulate lipophilicity and pharmacokinetic profiles.

Functionalization of the Methyl Group: The methyl group at position 6 can be oxidized to a carboxylic acid or a hydroxymethyl group, providing a handle for the attachment of other functional groups or for conjugation to larger molecules.

Substitution on the Carbazole Ring: The aromatic rings of the carbazole nucleus can undergo electrophilic substitution reactions, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl chains. These modifications can influence the electronic properties and steric bulk of the molecule, impacting its binding affinity and selectivity.

These design principles are often guided by computational modeling and docking studies to predict the binding of novel analogs to specific protein targets.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Moiety

To enhance the therapeutic potential and target specificity of this compound, it can be conjugated with other bioactive molecules to create hybrid compounds. This molecular hybridization strategy aims to combine the pharmacological properties of both entities, potentially leading to synergistic effects or novel mechanisms of action. nih.gov

Commonly employed synthetic strategies for creating such conjugates include:

Amide Bond Formation: If a carboxylic acid functionality is introduced onto the carbazole scaffold, it can be coupled with amino-containing molecules (e.g., peptides, amino acids, or other small molecule drugs) using standard peptide coupling reagents.

Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the carbazole allows for efficient and specific conjugation with molecules containing the complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Ether or Ester Linkages: Functionalization of the carbazole with hydroxy groups provides a site for the formation of ether or ester linkages with other molecules, often used to create prodrugs or to attach solubilizing moieties.

An example of a potential hybrid molecule could involve linking the this compound scaffold to a known DNA-intercalating agent to create a dual-action anticancer agent.

Design and Synthesis of Compound Libraries for High-Throughput Biological Screening

High-throughput screening (HTS) is a powerful tool for discovering new drug leads from large collections of chemical compounds. nih.gov The design and synthesis of compound libraries based on the this compound scaffold are crucial for systematically exploring its biological potential. nih.gov

Key considerations in the design of these libraries include:

Scaffold Diversity: While maintaining the core carbazole structure, the library should incorporate a wide range of substituents at various positions to maximize chemical diversity.

Physicochemical Properties: The compounds in the library should possess drug-like properties, adhering to guidelines such as Lipinski's rule of five to ensure reasonable oral bioavailability. stanford.edu

Synthetic Accessibility: The synthetic routes used to generate the library should be robust, efficient, and amenable to parallel synthesis techniques to allow for the rapid production of a large number of compounds.

A typical approach to library synthesis involves a common intermediate that can be readily diversified in the final steps of the synthesis. For example, a carbazole intermediate with multiple reactive sites can be treated with a diverse set of building blocks in a parallel fashion to generate a library of analogs.

Table 1: Representative Strategies for a this compound Focused Compound Library

| Modification Site | R-Group Variation | Synthetic Approach | Desired Property Modulation |

| N-9 Position | Alkyl chains, Benzyl groups, Acyl groups | N-alkylation/acylation | Lipophilicity, Steric bulk |

| C-6 Methyl Group | -CH₂OH, -CHO, -COOH | Oxidation | Polarity, Conjugation handle |

| Aromatic Rings | Halogens, Nitro, Amino | Electrophilic Aromatic Substitution | Electronic properties, H-bonding |

| Methoxy Groups | -OH, -O-Alkyl, -O-Acyl | Demethylation followed by etherification/esterification | H-bonding, Solubility |

Chemoinformatic Approaches to this compound Derivative Discovery

Chemoinformatics plays a vital role in accelerating the discovery and optimization of novel this compound derivatives. By leveraging computational tools, researchers can analyze large datasets of chemical information to predict the biological activities and physicochemical properties of new compounds.

Key chemoinformatic approaches include:

Virtual Screening: This technique involves computationally screening large virtual libraries of compounds against a specific biological target to identify potential hits. For this compound, virtual libraries of its derivatives can be docked into the active site of a target protein to predict binding affinities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for a set of known this compound analogs, the activity of new, unsynthesized derivatives can be predicted.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search for novel scaffolds that fit the pharmacophoric features of active this compound analogs.

ADMET Prediction: Chemoinformatic tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification of derivatives with potentially unfavorable pharmacokinetic profiles, saving time and resources.

By integrating these chemoinformatic approaches into the drug discovery pipeline, the design and synthesis of novel this compound derivatives can be made more efficient and targeted.

Future Research Directions and Unaddressed Research Gaps for 1,3,7 Trimethoxy 6 Methyl 9h Carbazole

Exploration of Undiscovered Biological Activities and Broader Therapeutic Potentials

The carbazole (B46965) nucleus is a well-established pharmacophore, with derivatives exhibiting a wide array of biological effects, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. researchgate.netnih.govrsc.org Given the rich history of its parent scaffold, a primary research directive for 1,3,7-Trimethoxy-6-methyl-9H-carbazole is the comprehensive screening for a wide range of biological activities.

Initial investigations should focus on areas where carbazole derivatives have shown significant promise. For instance, many carbazole alkaloids have demonstrated potent anticancer activity by intercalating with DNA, inhibiting topoisomerase, and inducing apoptosis. nih.govnih.gov Therefore, evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines is a logical first step.

Furthermore, the neuroprotective potential of carbazole alkaloids is an emerging area of interest. nih.govresearchgate.netnih.gov Studies on geranylated carbazole alkaloids have shown remarkable neuroprotective effects against neurotoxin-induced cell death, suggesting a potential therapeutic avenue for neurodegenerative diseases like Parkinson's. nih.govnih.gov Investigating the ability of this compound to protect neuronal cells from oxidative stress and other insults could uncover novel treatments for these debilitating conditions.

The antimicrobial and antifungal activities of carbazoles are also well-documented. nih.govnih.govmdpi.com With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. nih.gov Screening this compound against a diverse range of pathogenic bacteria and fungi could lead to the development of new and effective treatments for infectious diseases.

Beyond these established activities, broader therapeutic potentials should be explored. This includes, but is not limited to, antiviral, antidiabetic, and immunomodulatory effects. A systematic and high-throughput screening approach will be crucial in uncovering the full therapeutic landscape of this novel compound.

Development of Sustainable and Scalable Synthetic Methodologies for Production

Future research should focus on the principles of green chemistry to develop more environmentally friendly synthetic strategies. nih.gov This could involve the use of greener solvents, such as glycerol, and the development of catalyst systems that operate under milder conditions. researchgate.net For example, Lewis acid-catalyzed reactions have shown promise in the construction of functionalized carbazoles. rsc.orgresearchgate.net

The development of one-pot and multicomponent reactions represents another key area of investigation. nih.gov These approaches can significantly improve efficiency by reducing the number of synthetic steps and purification procedures. Microwave-assisted synthesis has also been shown to accelerate reaction times for the preparation of carbazole derivatives. nih.gov

Application of Advanced Integrated Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound, it is essential to elucidate its mechanism of action at a molecular level. Advanced integrated omics technologies, such as proteomics and metabolomics, offer powerful tools for achieving this. mdpi.comnih.gov

Proteomics can be used to identify the protein targets of this compound and to map the cellular pathways that are modulated by the compound. mdpi.com By comparing the proteomes of treated and untreated cells, researchers can gain insights into the compound's effects on protein expression, post-translational modifications, and protein-protein interactions. This information is crucial for understanding its mode of action and for identifying potential biomarkers of its activity.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, can provide a snapshot of the metabolic state of a biological system. mdpi.comnih.gov By analyzing the changes in the metabolome following treatment with this compound, researchers can identify the metabolic pathways that are perturbed by the compound. nih.gov This can reveal key information about its mechanism of action and potential off-target effects.

Integrating proteomics and metabolomics data can provide a more comprehensive and systems-level understanding of the biological effects of this compound. This integrated omics approach will be instrumental in building a complete picture of its pharmacological profile and for guiding its further development as a therapeutic agent.

Predictive Modeling and Artificial Intelligence in Accelerating this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the chemical structure of carbazole derivatives with their biological activity. researchgate.netnih.govresearchgate.net By analyzing a dataset of known carbazole compounds, QSAR models can identify the key structural features that are important for a particular biological effect. These models can then be used to predict the activity of novel compounds like this compound and to guide the design of more potent and selective analogs.

Molecular docking simulations can be employed to predict the binding mode of this compound to its potential protein targets. nih.govnih.gov These simulations can provide valuable insights into the molecular interactions that govern binding and can help to rationalize the observed biological activity. This information can also be used to design modifications to the compound that could enhance its binding affinity and selectivity.

Addressing Specificity and Selectivity Challenges in Molecular Targeting

A critical challenge in the development of any new therapeutic agent is ensuring its specificity and selectivity for its intended molecular target. Off-target effects can lead to unwanted side effects and can limit the therapeutic window of a drug. icr.ac.uk For this compound, a key research focus will be to identify its primary molecular target(s) and to assess its selectivity profile.

Initial target identification can be guided by the known mechanisms of action of other carbazole derivatives. For example, many anticancer carbazoles are known to target topoisomerases or to intercalate into DNA. nih.gov Investigating the interaction of this compound with these and other potential targets will be a crucial first step.

Once a primary target is identified, it will be important to assess the compound's selectivity against a panel of related proteins. For instance, if the compound is found to be a kinase inhibitor, it should be screened against a broad panel of kinases to determine its selectivity profile. This information is essential for predicting potential off-target effects and for guiding lead optimization efforts.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3,7-Trimethoxy-6-methyl-9H-carbazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of carbazole derivatives typically involves Williamson ether synthesis , Fischer indole synthesis , or N-alkylation reactions . For methoxy-substituted carbazoles, Williamson ether synthesis is effective for introducing alkoxy groups. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution.

- Catalysts : Potassium carbonate or sodium hydride facilitates deprotonation and ether formation.

- Temperature : Reactions are often conducted under reflux (60–100°C) to improve yield.

For example, similar compounds in were synthesized using brominated intermediates and purified via silica gel chromatography .

Q. How should researchers characterize the structural integrity and purity of synthesized this compound?

- Methodological Answer : Use a combination of spectroscopic techniques :

- NMR : H and C NMR can confirm substitution patterns (e.g., methoxy groups at positions 1, 3, 7) and methyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy.

- IR Spectroscopy : Identifies functional groups (e.g., C-O stretching at ~1250 cm for methoxy groups).

For example, utilized spectroscopic data to validate carbazole derivatives, including NOESY for stereochemical analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of particulates .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

Storage should be in airtight containers away from ignition sources, as recommended for similar carbazoles .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G(d)) model molecular orbitals, HOMO-LUMO gaps, and charge distribution. The Colle-Salvetti correlation-energy formula (adapted into density-functional frameworks) enables accurate prediction of electronic behavior, as demonstrated in for aromatic systems . Software like Gaussian or ORCA can simulate substituent effects on electron density, guiding applications in optoelectronics.

Q. What experimental and computational approaches are used to evaluate the antioxidant activity of carbazole derivatives?

- Methodological Answer :

- DPPH Assay : Measures radical scavenging via UV-Vis absorbance at 517 nm.

- Molecular Docking : Software like AutoDock Vina predicts binding affinity to antioxidant enzymes (e.g., superoxide dismutase).

combined these methods with quantum chemical calculations (e.g., Fukui indices) to identify reactive sites for radical quenching .